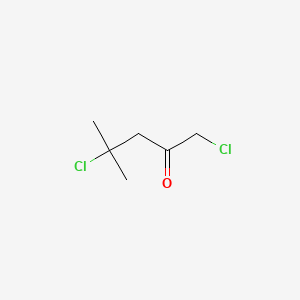
1,4-Dichloro-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-4-methylpentan-2-one is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-4-methylpentan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentan-2-one (methyl isobutyl ketone) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form 1,4-dichloro-4-methylpentanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 1,4-dihydroxy-4-methylpentan-2-one.
Reduction: 1,4-dichloro-4-methylpentanol.
Oxidation: 1,4-dichloro-4-methylpentanoic acid.
Applications De Recherche Scientifique
1,4-Dichloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-dichloro-4-methylpentan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-methylpentane: Similar structure but with chlorine atoms at different positions.
4-Methyl-2-pentanone: Lacks chlorine atoms, making it less reactive in certain reactions.
1,4-Dichloro-4-methylpentane: Similar but without the ketone functional group.
Uniqueness
1,4-Dichloro-4-methylpentan-2-one is unique due to the presence of both chlorine atoms and a ketone group, which imparts distinct reactivity and chemical properties. This combination makes it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C6H10Cl2O |
|---|---|
Poids moléculaire |
169.05 g/mol |
Nom IUPAC |
1,4-dichloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,8)3-5(9)4-7/h3-4H2,1-2H3 |
Clé InChI |
VUAMCWAERMLPSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
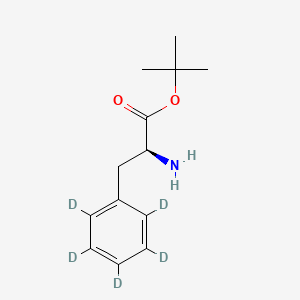
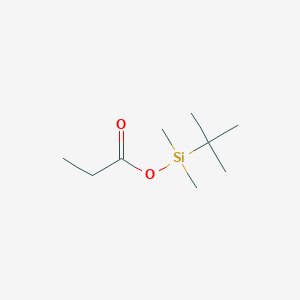
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
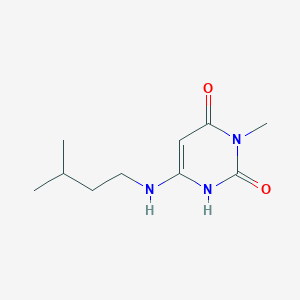
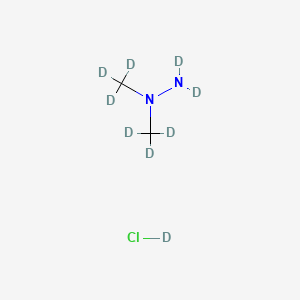
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
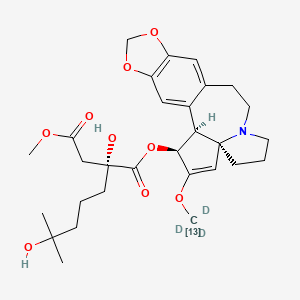

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
